Cas no 896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
- SR-01000022322
- SR-01000022322-1
- 2-(3-(methylthio)benzamido)thiophene-3-carboxamide
- AKOS024659824
- F2554-0235
- 896344-04-0
- 2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
- 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
-
- Inchi: 1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
- InChI Key: XKAXQXWHGPJTFM-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC(SC)=C2)SC=CC=1C(N)=O
Computed Properties
- Exact Mass: 292.03401998g/mol
- Monoisotopic Mass: 292.03401998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 126Ų
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2554-0235-5μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-30mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-3mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-4mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-75mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-10μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-20μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-1mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-15mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-5mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
Introduction to CAS No. 896344-04-0: 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
The compound with CAS No. 896344-04-0, known as 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatile applications. The methylsulfanyl group attached to the benzene ring introduces additional functionality, making this compound a promising candidate for various advanced applications.
Recent studies have highlighted the potential of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide in enhancing the performance of organic electronic devices. Researchers have demonstrated that the incorporation of this compound into polymer blends can significantly improve charge transport properties, making it a valuable component in the development of high-efficiency organic photovoltaic cells. The benzamido group plays a crucial role in stabilizing the molecular structure, while the thiophene moiety contributes to the compound's conjugation length, which is essential for electronic conductivity.
The synthesis of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent functionalization with the methylsulfanyl and carboxamide groups. This compound is typically synthesized under inert conditions to ensure stability and purity, which are critical for its intended applications.
In terms of applications, 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide has shown promise in both academic and industrial settings. Its ability to act as a dopant in organic semiconductors has been extensively studied, with recent findings indicating improved device performance in field-effect transistors (FETs). Additionally, this compound has been explored as a potential drug delivery agent due to its biocompatibility and controlled release properties.
From a toxicological perspective, studies on 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide have revealed minimal cytotoxicity under standard experimental conditions. This makes it a safer option compared to other thiophene derivatives that may exhibit higher toxicity levels. However, further research is required to fully understand its long-term effects and environmental impact.
Looking ahead, the development of novel synthetic routes for 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide is expected to drive its adoption across various industries. Its unique combination of electronic properties and functional groups positions it as a key material for next-generation technologies, including flexible electronics and advanced drug delivery systems.
896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide) Related Products
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)



